2-(3-Thiophen-2-yl-acryloyl)-benzoic acid
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Overview
Description
2-(3-Thiophen-2-yl-acryloyl)-benzoic acid is a compound that combines a thiophene ring with an acryloyl group and a benzoic acid moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid typically involves the condensation of thiophene-2-carboxaldehyde with benzoic acid derivatives under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde and the benzoic acid derivative react in the presence of a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
2-(3-Thiophen-2-yl-acryloyl)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the acryloyl group.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Thiophen-2-yl-acryloyl)-benzoic acid is not fully understood. it is believed to interact with various molecular targets and pathways:
Antioxidant Activity: It may scavenge free radicals and inhibit lipid peroxidation.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Cytotoxic Activity: It may induce apoptosis in cancer cells by modulating the expression of genes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
2-(3-Thiophen-2-yl-acryloyl)-benzoic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C14H10O3S |
---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
2-[(E)-3-thiophen-2-ylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C14H10O3S/c15-13(8-7-10-4-3-9-18-10)11-5-1-2-6-12(11)14(16)17/h1-9H,(H,16,17)/b8-7+ |
InChI Key |
MNOBAOMAKHBFRL-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CS2)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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